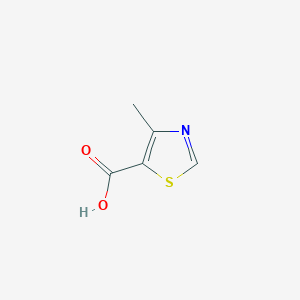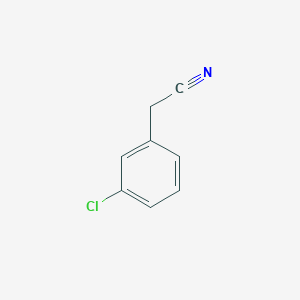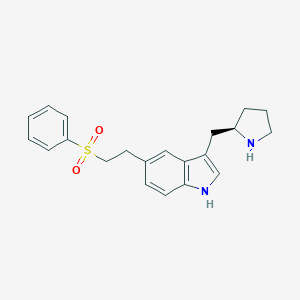
FUMARATE DE FORMOTEROL
Vue d'ensemble
Description
The compound “(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide” is a complex organic molecule. It is a solid, powdered substance with a molecular weight of 344.41 g/mole . The color of the compound ranges from white to yellowish .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various reagents. For instance, one method involves the reaction of intermediates with hydrochloric acid and methanol, followed by the addition of iron powder . The resulting product is then further processed .Physical And Chemical Properties Analysis
The compound is a solid, powdered substance . It has a molecular weight of 344.41 g/mole . The color of the compound ranges from white to yellowish .Applications De Recherche Scientifique
Amélioration de la santé respiratoire
Le fumarate de formotérol est utilisé dans les traitements qui améliorent la fonction pulmonaire et l'état de santé respiratoire. Il a été démontré qu'il réduisait les exacerbations et était bien toléré chez les sujets atteints de bronchopneumopathie chronique obstructive (BPCO) modérée à très grave .
Analyse des formes solides
Des études ont été menées en utilisant la spectroscopie vibrationnelle infrarouge et Raman, ainsi que des calculs de chimie quantique, pour étudier différentes formes solides du fumarate de formotérol. Ces recherches aident à comprendre les propriétés structurales et la stabilité du composé dans diverses conditions .
Thérapie médicamenteuse combinée
Le fumarate de formotérol est évalué en association avec d'autres médicaments comme le propionate de fluticasone pour son efficacité par rapport aux composants individuels administrés seuls ou simultanément. De telles études aident à déterminer l'efficacité des thérapies combinées pour les maladies respiratoires .
Détection électrochimique
Des recherches ont été menées sur le développement de méthodes sensibles et sélectives pour détecter et analyser le fumarate de formotérol à l'aide de techniques électrochimiques telles que la voltamétrie cyclique (CV) et la voltamétrie différentielle à impulsions (DPV) .
Développement de méthodes analytiques
De multiples méthodes analytiques ont été développées pour la détermination du fumarate de formotérol dans les formulations pharmaceutiques. Cela comprend des progrès en chromatographie et en spectrométrie pour assurer le contrôle de la qualité et la précision du dosage .
Formulation pharmaceutique
Le rôle du fumarate de formotérol dans les formulations pharmaceutiques est crucial, en particulier dans les inhalateurs utilisés pour le traitement de l'asthme et de la BPCO. Les recherches se concentrent sur l'optimisation de sa délivrance et de son efficacité en tant qu'agoniste bêta-2 adrénergique à action prolongée .
Safety and Hazards
Mécanisme D'action
Target of Action
Formoterol Fumarate primarily targets the beta2-adrenergic receptors . These receptors are found in the bronchial smooth muscle of the airway and play a crucial role in the regulation of bronchodilation .
Mode of Action
As a long-acting beta2-adrenergic receptor agonist (beta2-agonist), Formoterol Fumarate acts by binding to the beta2-adrenergic receptors in the bronchial smooth muscle . This binding leads to a series of intracellular events that result in the relaxation and dilation of the airways .
Biochemical Pathways
Upon binding to the beta2-adrenergic receptors, Formoterol Fumarate stimulates intracellular adenyl cyclase . This enzyme catalyzes the conversion of ATP to cyclic AMP, leading to bronchial smooth muscle relaxation .
Pharmacokinetics
Formoterol Fumarate is administered as an inhalation solution, acting locally in the lung . It is metabolized in the liver through demethylation and glucuronidation, involving enzymes such as CYP2D6, CYP2C19, CYP2C9, and CYP2A6 . Approximately 62% of the administered dose is recovered in urine, and 24% is excreted in feces . The elimination half-life of Formoterol Fumarate is approximately 10 hours .
Result of Action
The primary result of Formoterol Fumarate’s action is bronchodilation . By relaxing the bronchial smooth muscle, it helps to open up the airways, making it easier for individuals with conditions like asthma and chronic obstructive pulmonary disease (COPD) to breathe .
Action Environment
The action of Formoterol Fumarate is influenced by environmental factors. For instance, the presence of other drugs can impact its efficacy. When combined with certain other drugs, Formoterol Fumarate can act in both preventing and relieving asthma in adults . Furthermore, the environmental risk of Formoterol Fumarate is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 1.5 x 10^-6 .
Analyse Biochimique
Biochemical Properties
Formoterol Fumarate acts on bronchial smooth muscle to dilate and relax airways . It is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers . The compound interacts with beta2-adrenergic receptors, stimulating intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP) .
Cellular Effects
Formoterol Fumarate has significant effects on various types of cells and cellular processes. It influences cell function by acting on bronchial smooth muscle cells to dilate and relax airways . This action can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Formoterol Fumarate exerts its effects at the molecular level primarily through its interaction with beta2-adrenergic receptors . Upon binding to these receptors, it stimulates the conversion of ATP to cAMP via the activation of the enzyme adenylyl cyclase . This increase in cAMP levels leads to the relaxation of bronchial smooth muscle cells, thereby acting as a bronchodilator .
Temporal Effects in Laboratory Settings
Formoterol Fumarate has been observed to have a rapid onset of action (2-3 minutes), which is at least as fast as salbutamol, combined with a long duration of action (12 hours) . This makes it a valuable therapeutic agent in the management of conditions like asthma and COPD .
Metabolic Pathways
Formoterol Fumarate is metabolized primarily via direct glucuronidation of the parent drug and via O-demethylation of the parent drug followed by glucuronidation . Several cytochrome P450 isoenzymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6) and UDP-glucuronosyltransferase isoenzymes (UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15) are involved in these metabolic pathways .
Transport and Distribution
Formoterol Fumarate is typically administered via inhalation, allowing it to act locally in the lung as a bronchodilator
Subcellular Localization
Given its mechanism of action, it can be inferred that Formoterol Fumarate likely interacts with beta2-adrenergic receptors located on the cell membrane of bronchial smooth muscle cells
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUPYZMAPCZGJO-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43229-80-7 | |
| Record name | MLS003115739 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)




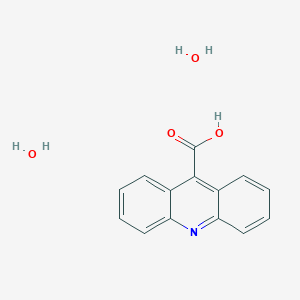
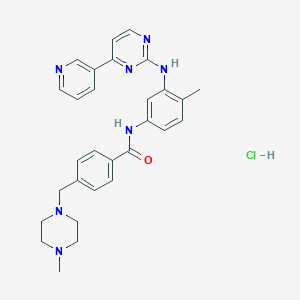
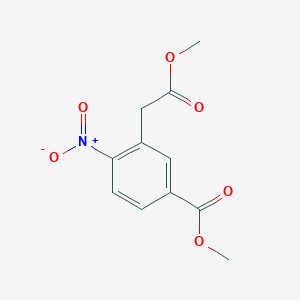
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
